N-[2-(1-Formyl-2-methyl-propyl)-1-(4-piperidin-1-YL-but-2-enoyl)-pyrrolidin-3-YL]-methanesulfonamide
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Overview
Description
Chemical Reactions Analysis
N-[2-(1-Formyl-2-Methyl-Propyl)-1-(4-Piperidin-1-Yl-but-2-Enoyl)-Pyrrolidin-3-Yl]-Methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrrolidine rings. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1-Formyl-2-Methyl-Propyl)-1-(4-Piperidin-1-Yl-but-2-Enoyl)-Pyrrolidin-3-Yl]-Methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of n-acylpyrrolidines with biological targets.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-Formyl-2-Methyl-Propyl)-1-(4-Piperidin-1-Yl-but-2-Enoyl)-Pyrrolidin-3-Yl]-Methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. One known target is the chymotrypsin-like elastase family member 1, which is involved in various biological processes . The compound may exert its effects by binding to this enzyme and modulating its activity, thereby affecting downstream pathways and cellular functions.
Comparison with Similar Compounds
N-[2-(1-Formyl-2-Methyl-Propyl)-1-(4-Piperidin-1-Yl-but-2-Enoyl)-Pyrrolidin-3-Yl]-Methanesulfonamide is unique due to its specific structure and functional groups. Similar compounds include other n-acylpyrrolidines, such as:
N-Acylpyrrolidine: A simpler compound with a similar pyrrolidine core.
N-Acylpiperidine: A related compound with a piperidine ring instead of a pyrrolidine ring.
Methanesulfonamide derivatives: Compounds with the methanesulfonamide group but different core structures.
These similar compounds share some chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C19H33N3O4S |
---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
N-[(2S,3R)-2-[(2S)-3-methyl-1-oxobutan-2-yl]-1-[(E)-4-piperidin-1-ylbut-2-enoyl]pyrrolidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C19H33N3O4S/c1-15(2)16(14-23)19-17(20-27(3,25)26)9-13-22(19)18(24)8-7-12-21-10-5-4-6-11-21/h7-8,14-17,19-20H,4-6,9-13H2,1-3H3/b8-7+/t16-,17+,19-/m0/s1 |
InChI Key |
BSBJWRKWANAVRQ-POTLKAILSA-N |
Isomeric SMILES |
CC(C)[C@H](C=O)[C@H]1[C@@H](CCN1C(=O)/C=C/CN2CCCCC2)NS(=O)(=O)C |
Canonical SMILES |
CC(C)C(C=O)C1C(CCN1C(=O)C=CCN2CCCCC2)NS(=O)(=O)C |
Origin of Product |
United States |
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